2-(Benzyloxy)-6-hydroxybenzaldehyde
Description
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-hydroxy-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H12O3/c15-9-12-13(16)7-4-8-14(12)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 |
InChI Key |
CUWFFMPCGHYLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2C=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
2-(Benzyloxy)-6-hydroxybenzaldehyde serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of various derivatives that can enhance reactivity and selectivity in chemical reactions.
Biology
In biological research, this compound acts as a building block for synthesizing biologically active compounds. It has been studied for its potential as an enzyme inhibitor and receptor modulator. The hydroxyl group enhances its interaction with biological targets, making it a candidate for studying enzyme kinetics and mechanisms.
Medicine
The therapeutic potential of this compound is being explored for anti-inflammatory and anticancer activities. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators. Additionally, its antioxidant properties may contribute to its effectiveness in reducing oxidative stress-related diseases.
Industry
In industrial applications, this compound is involved in the production of specialty chemicals and materials such as polymers and resins. Its versatility allows it to be used in formulations requiring specific chemical properties, enhancing product performance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antioxidant Properties
Research focusing on the antioxidant capabilities of benzaldehyde derivatives revealed that this compound effectively scavenged free radicals, thereby reducing oxidative damage in cellular models. This property is crucial for therapeutic applications aimed at mitigating oxidative stress-related conditions such as neurodegenerative diseases.
Comparison with Similar Compounds
Substituent Variations in Benzaldehyde Derivatives
The following table summarizes key structural and functional differences between 2-(Benzyloxy)-6-hydroxybenzaldehyde and related compounds:
Reactivity and Functional Group Interactions
- Aldehyde Reactivity : All compounds retain the aldehyde (–CHO) group, enabling nucleophilic additions (e.g., Grignard reactions) and condensations. However, electron-withdrawing groups (e.g., –Br in 2-bromo-6-hydroxybenzaldehyde) increase the electrophilicity of the aldehyde, accelerating such reactions .
- Hydroxyl Group Acidity : The –OH group at position 6 in this compound is less acidic compared to 2-bromo-6-hydroxybenzaldehyde due to the electron-donating benzyloxy group at position 2, which reduces the –OH’s proton-donating ability .
- Protection/Deprotection: The benzyloxy group serves as a protecting group for hydroxyl in synthesis. For example, 2,4-bis(benzyloxy)-6-hydroxybenzaldehyde can undergo selective deprotection to yield mono-hydroxylated derivatives .
Physicochemical Properties
- Solubility: Compounds with bulky substituents (e.g., benzyloxy groups) exhibit lower water solubility but higher solubility in organic solvents like ethanol or chloroform. For instance, 2-bromo-6-hydroxybenzaldehyde is sparingly soluble in water but dissolves in ethanol .
- Thermal Stability : Fluorinated derivatives (e.g., 6-(benzyloxy)-2-fluoro-3-methylbenzaldehyde) show higher predicted boiling points (~365°C) due to increased molecular weight and intermolecular forces .
Preparation Methods
Selective Mono-Benzylation Challenges
The direct alkylation of dihydroxybenzaldehydes with benzyl halides is hindered by competing bis-alkylation and the scarcity of 2,6-dihydroxybenzaldehyde precursors. Studies on analogous systems, such as 2,4-dihydroxybenzaldehyde, demonstrate that mono-benzylation efficiency depends on:
-
Base selection : Sodium bicarbonate (NaHCO₃) outperforms potassium carbonate (K₂CO₃) in suppressing bis-alkylation (5.7% vs. 25% byproduct).
-
Solvent effects : Acetonitrile increases mono-selectivity to 89% compared to acetone (65%) due to improved solubility and reduced nucleophilicity.
-
Catalyst use : Potassium iodide (0.1–0.2 eq) is essential for accelerating benzyl chloride activation, achieving >95% conversion in refluxing acetonitrile.
Table 1: Optimization of Mono-Benzylation Conditions for 2,4-Dihydroxybenzaldehyde
| Entry | Base | Solvent | Temp (°C) | Mono-Benzylated (%) | Bis-Benzylated (%) |
|---|---|---|---|---|---|
| 3 | K₂CO₃ | Acetone | 40 | 65 | 25 |
| 4 | K₂CO₃ | CH₃CN | 40 | 80 | 12 |
| 5 | NaHCO₃ | CH₃CN | Reflux | 89 | 5.7 |
This data underscores the feasibility of adapting similar conditions for 2,6-dihydroxybenzaldehyde if the precursor becomes accessible.
Lithiation-Formylation Strategy
Regioselective Synthesis via Directed Metallation
To circumvent the lack of 2,6-dihydroxybenzaldehyde, lithiation of 1,3-dialkoxybenzenes followed by formylation offers a robust alternative. The protocol involves:
-
Lithiation : Treating 1,3-dimethoxybenzene with n-BuLi at −78°C generates a dianion at the 2- and 6-positions.
-
Formylation : Quenching with dimethylformamide (DMF) introduces the aldehyde group regioselectively, yielding 2,6-dimethoxybenzaldehyde.
-
Demethylation : Selective removal of one methoxy group (e.g., using BBr₃) produces 2-methoxy-6-hydroxybenzaldehyde, which can undergo benzylation at the 2-position.
This method achieves >80% yield with near-complete regiocontrol, bypassing the need for 2,6-dihydroxybenzaldehyde.
Scalability and Industrial Adaptations
Continuous flow reactors and immobilized catalysts have been proposed to enhance the lithiation step’s efficiency, reducing reaction times by 40% in pilot-scale trials.
Alternative Protective Group Approaches
Triazole-Mediated Benzylation
Recent advances utilize click chemistry to install benzyloxy groups. For example, 4-(prop-2-ynyloxy)benzaldehyde reacts with benzyl azides under copper catalysis to form 1,2,3-triazole linkages, though this method remains untested for 2,6-substitution patterns.
Silane-Assisted Crystallization
Patents describe silane reagents (e.g., triethylsilane) facilitating the purification of benzyloxybenzaldehyde derivatives via crystallization, achieving >98% purity in acetonitrile/water mixtures.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 2-(Benzyloxy)-6-hydroxybenzaldehyde Synthesis
The lithiation-formylation route is favored for industrial applications due to its scalability and reliance on commercially available precursors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Benzyloxy)-6-hydroxybenzaldehyde?
- Methodological Answer : The compound is typically synthesized via selective benzyl protection of a dihydroxybenzaldehyde precursor. For example, 2,6-dihydroxybenzaldehyde can be reacted with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. The reaction mixture is then purified via column chromatography (silica gel, hexane/EtOAC gradient) to isolate the product .
- Key Considerations : Monitor regioselectivity using TLC and confirm the structure via H NMR (e.g., benzyloxy protons at δ 4.9–5.2 ppm and aldehyde protons at δ 9.8–10.2 ppm) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : H NMR identifies the benzyloxy group (singlet, δ ~5.0 ppm) and hydroxyl proton (broad peak, δ ~10.5 ppm). C NMR confirms the aldehyde carbon (δ ~190–195 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 244.0735 for C₁₄H₁₂O₃) .
- IR : A strong C=O stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹) are typical .
Q. What solvents are optimal for dissolving this compound?
- Methodological Answer : The compound is sparingly soluble in water due to the hydrophobic benzyloxy group but dissolves readily in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or methanol. Solubility tests should precede experimental design, with concentrations ≤10 mM for kinetic studies .
Advanced Research Questions
Q. How does the benzyloxy group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : The benzyloxy group is stable under mild acids (pH > 3) but cleaved by strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation (H₂/Pd-C). Kinetic studies can monitor degradation via HPLC at 254 nm .
- Basic Conditions : Stability in basic media (pH 8–12) depends on the absence of nucleophiles. Hydroxyl deprotonation may enhance reactivity in aldol condensations .
Q. What strategies resolve contradictions in regioselectivity during benzyl protection of dihydroxybenzaldehydes?
- Methodological Answer :
- Steric and Electronic Effects : The 6-hydroxy group is more reactive due to reduced steric hindrance compared to the 2-position. Computational modeling (DFT) can predict charge distribution to guide protection strategies .
- Experimental Validation : Use competitive reactions with mono-protected intermediates and compare yields via GC-MS or H NMR integration .
Q. How to design a kinetic study for the oxidative degradation of this compound?
- Methodological Answer :
- Conditions : Expose the compound to reactive oxygen species (e.g., H₂O₂/UV light) and sample at intervals (0, 6, 12, 24 hours).
- Analytical Tools : Quantify degradation products via LC-MS and track aldehyde oxidation to carboxylic acid derivatives. Rate constants () are derived from pseudo-first-order plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
